molecular formula C14H10N6OS B1682189 VAS 3947 CAS No. 869853-70-3

VAS 3947

Cat. No.: B1682189
CAS No.: 869853-70-3
M. Wt: 310.34 g/mol
InChI Key: JVZDLDFNSCFLPM-UHFFFAOYSA-N
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Description

VAS 3947 is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyrimidine core linked to an oxazole ring via a thioether linkage, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VAS 3947 typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

VAS 3947 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VAS 3947 stands out due to its unique combination of a triazolopyrimidine core and an oxazole ring linked via a thioether bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

VAS 3947 is a synthetic compound recognized primarily for its role as a pan-NADPH oxidase (NOX) inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and implications for biomedical research.

Overview of this compound

  • Chemical Structure : this compound is an analog of VAS 2870, designed to enhance solubility and specificity in inhibiting NOX enzymes.
  • Primary Functions : It has been shown to inhibit platelet activation and aggregation, induce apoptosis in certain cancer cell lines, and modulate various signaling pathways.

Inhibition of Platelet Activation

This compound exhibits significant antiplatelet effects. Research indicates that it inhibits:

  • Platelet Aggregation : It reduces thrombus formation without affecting normal hemostasis, suggesting a targeted action on pathological conditions rather than physiological processes .
  • Calcium Mobilization and GPIIbIIIa Activation : The compound affects these processes through a NOX-independent pathway involving protein kinase C (PKC) signaling pathways, specifically IKKβ and p38 MAPK .

Induction of Apoptosis

This compound has been shown to induce apoptosis in acute myeloid leukemia (AML) cell lines through:

  • Endoplasmic Reticulum (ER) Stress : The compound triggers acute ER stress leading to cytotoxic signaling from the unfolded protein response (UPR) .
  • Thiol Reactivity : It targets cysteine residues in proteins and glutathione, resulting in the formation of alkylation products that contribute to cell death .

Case Studies and Experimental Data

  • Platelet Studies :
    • In vitro studies demonstrated that this compound significantly inhibited platelet aggregation at concentrations ranging from 0.5 µM to 20 µM. The IC50 values for different AML cell lines varied between 2.6 µM and 4.9 µM, indicating a differential sensitivity among cell types .
  • Apoptosis Induction :
    • A study conducted on eight AML cell lines showed that after treatment with this compound at an average dose of 4 µM for three days, significant reductions in cell numbers were observed, primarily due to apoptosis rather than decreased proliferation .

Summary Table of Biological Activities

Biological ActivityEffectReference
Platelet Aggregation InhibitionSignificant reduction
Apoptosis InductionTriggered via ER stress
NOX Activity InhibitionBlocked after complex assembly

Applications in Biomedical Research

This compound's unique properties make it a valuable tool in various research contexts:

  • Cardiovascular Research : Its ability to inhibit platelet activation positions it as a candidate for studying thrombotic diseases.
  • Cancer Research : The induction of apoptosis in AML cells opens avenues for exploring its potential as a therapeutic agent against hematological malignancies.
  • Inflammation Studies : Given its role in modulating inflammatory responses through NOX inhibition, this compound may contribute to understanding chronic inflammatory conditions.

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6OS/c1-2-4-10(5-3-1)8-20-12-11(18-19-20)13(17-9-16-12)22-14-15-6-7-21-14/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZDLDFNSCFLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC=CO4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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